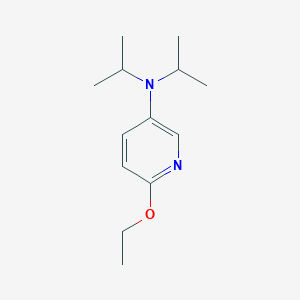
2-乙氧基-5-(二异丙基)氨基吡啶
描述
2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is a pyridine-based compound with the molecular formula C13H22N2O. It is known for its versatility as a reagent in various scientific research applications, particularly in the synthesis of organic compounds and derivatives.
科学研究应用
2-Ethoxy-5-(n,n-diisopropyl)aminopyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a versatile reagent in the synthesis of various organic compounds and derivatives.
Biology: The compound is employed in proteomics research to study protein expression, structure, and function.
Medicine: It is used in the development of new pharmaceuticals, particularly in the synthesis of drug candidates and intermediates.
Industry: The compound is utilized in chemical synthesis and chromatography for the separation and purification of compounds, which is fundamental in analytical chemistry and the development of new materials.
作用机制
Target of Action
Mode of Action
It is a versatile reagent used to synthesize a wide range of organic compounds and derivatives.
Biochemical Pathways
Result of Action
Action Environment
It is recommended to avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
生化分析
Biochemical Properties
2-Ethoxy-5-(n,n-diisopropyl)aminopyridine plays a significant role in biochemical reactions, particularly in the study of protein interactions and enzyme activities. It interacts with various enzymes and proteins, influencing their activity and stability. The compound’s interaction with biomolecules is primarily through binding interactions, which can either inhibit or activate enzyme functions. These interactions are crucial for understanding the biochemical pathways and mechanisms in which 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is involved.
Cellular Effects
2-Ethoxy-5-(n,n-diisopropyl)aminopyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, while its effect on gene expression can alter the production of specific proteins. Additionally, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine can affect cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux.
Molecular Mechanism
The molecular mechanism of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. The compound can bind to specific sites on enzymes, altering their conformation and activity. This binding can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine can change over time due to its stability and degradation. The compound’s stability is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, depending on its concentration and exposure duration.
Dosage Effects in Animal Models
The effects of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on biological systems.
Metabolic Pathways
2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine are critical for its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it allows for precise interactions with target biomolecules. Understanding the subcellular localization of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine typically involves the reaction of 2-ethoxypyridine with diisopropylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient purification techniques, such as distillation or crystallization, to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Ethoxy-5-(n,n-diisopropyl)aminopyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines, thiols, and halides, in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
2-Ethoxy-4-(n,n-diisopropyl)aminopyridine: This compound is similar in structure but differs in the position of the ethoxy group on the pyridine ring.
2-Ethoxy-5-(n,n-diethyl)aminopyridine: This compound has diethyl groups instead of diisopropyl groups, leading to different steric and electronic properties.
Uniqueness
2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its diisopropyl groups provide steric hindrance, influencing its behavior in chemical reactions and making it suitable for specific applications in synthesis and research.
属性
IUPAC Name |
6-ethoxy-N,N-di(propan-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-6-16-13-8-7-12(9-14-13)15(10(2)3)11(4)5/h7-11H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASGFJRDXYRXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)N(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428411 | |
| Record name | 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871269-05-5 | |
| Record name | 6-Ethoxy-N,N-bis(1-methylethyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


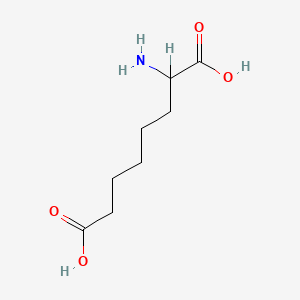


![(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588268.png)

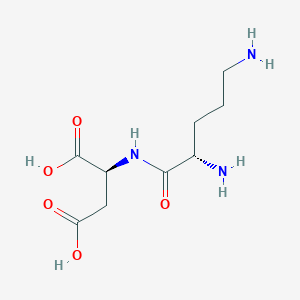
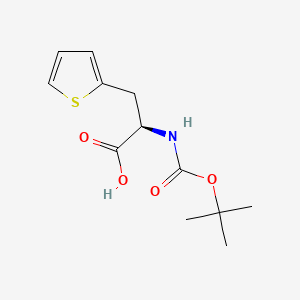
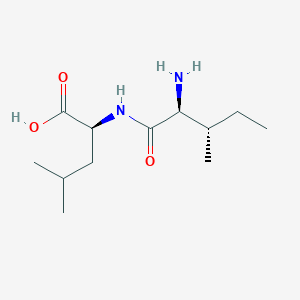





![Benzo[b]furan-3-ylacetyl chloride](/img/structure/B1588283.png)
